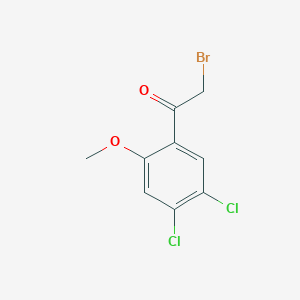

2-Bromo-1-(4,5-dichloro-2-methoxyphenyl)ethanone

Description

2-Bromo-1-(4,5-dichloro-2-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H7BrCl2O2 It is a brominated derivative of ethanone, featuring both dichloro and methoxy substituents on the phenyl ring

Properties

Molecular Formula |

C9H7BrCl2O2 |

|---|---|

Molecular Weight |

297.96 g/mol |

IUPAC Name |

2-bromo-1-(4,5-dichloro-2-methoxyphenyl)ethanone |

InChI |

InChI=1S/C9H7BrCl2O2/c1-14-9-3-7(12)6(11)2-5(9)8(13)4-10/h2-3H,4H2,1H3 |

InChI Key |

LMPLMFXWKGDODT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)CBr)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4,5-dichloro-2-methoxyphenyl)ethanone typically involves the bromination of 1-(4,5-dichloro-2-methoxyphenyl)ethanone. The reaction is carried out by adding bromine or a brominating agent such as N-bromosuccinimide (NBS) to the ethanone in an appropriate solvent like dichloromethane or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the bromination process. Safety measures are crucial due to the handling of bromine and other hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4,5-dichloro-2-methoxyphenyl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced products.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide, while oxidation can produce a carboxylic acid.

Scientific Research Applications

2-Bromo-1-(4,5-dichloro-2-methoxyphenyl)ethanone has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4,5-dichloro-2-methoxyphenyl)ethanone involves its interaction with specific molecular targets. The bromine atom can act as an electrophile, facilitating reactions with nucleophilic sites on biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

2-Bromo-1-(4-methoxyphenyl)ethanone: Similar structure but lacks the dichloro substituents.

2-Bromo-1-(3,4-dimethoxyphenyl)ethanone: Contains additional methoxy groups instead of chlorine atoms.

2-Bromo-1-(4-chlorophenyl)ethanone: Features only one chlorine substituent.

Uniqueness

2-Bromo-1-(4,5-dichloro-2-methoxyphenyl)ethanone is unique due to the presence of both dichloro and methoxy groups, which can influence its reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

Biological Activity

2-Bromo-1-(4,5-dichloro-2-methoxyphenyl)ethanone is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in research.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 267.93 g/mol. The compound features a bromine atom and two chlorine atoms attached to a methoxy-substituted phenyl ring, which significantly influences its reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Preliminary studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could serve as a lead compound for developing new antimicrobial agents.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 10 |

Anticancer Activity

In addition to its antimicrobial effects, the compound has been investigated for its anticancer properties . Studies have demonstrated that it can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific cellular pathways. For instance, the compound has shown to inhibit the activity of certain kinases involved in cell proliferation.

The mechanism by which this compound exerts its biological effects involves several key interactions:

- Electrophilic Interactions : The bromine atom acts as an electrophile, allowing the compound to interact with nucleophilic sites on proteins and enzymes, potentially leading to enzyme inhibition or disruption of cellular processes.

- Binding Affinity : Interaction studies reveal that the compound can bind to various biological macromolecules, influencing their function and stability.

Study on Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of various halogenated compounds, including this compound. The results indicated that this compound exhibited superior activity against MRSA compared to standard antibiotics like vancomycin .

Anticancer Research

Another study focused on the anticancer potential of this compound in human cancer cell lines. The findings revealed that it significantly reduced cell viability in breast cancer cells through apoptosis induction and cell cycle arrest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.